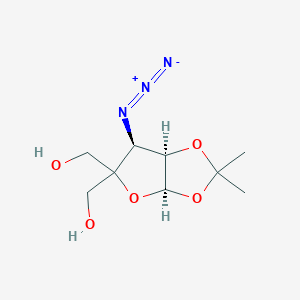

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-a-D-ribofuranose

説明

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-α-D-ribofuranose (CAS: 247025-10-1) is a modified ribofuranose derivative characterized by:

- A 3-azido group replacing the hydroxyl group at the C3 position.

- A 4-hydroxymethyl substituent on the ribose ring.

- 1,2-O-isopropylidene protection, enhancing stability and directing reactivity .

This compound serves as a key intermediate in synthesizing nucleoside analogues and glycoconjugates with reported pharmacological activities, including anti-inflammatory and analgesic properties . Its structural features enable further functionalization, such as benzylation or tosylation, to generate derivatives with enhanced bioactivity .

特性

分子式 |

C9H15N3O5 |

|---|---|

分子量 |

245.23 g/mol |

IUPAC名 |

[(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |

InChIキー |

GUPBGRHABGKBNJ-VQVTYTSYSA-N |

異性体SMILES |

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |

正規SMILES |

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |

製品の起源 |

United States |

準備方法

The most widely cited method involves the conversion of α-D-erythro-pentofuranose derivatives through azide substitution. Olsen et al. (2001) reported a high-yielding protocol starting from 3-O-triflated-1,2-O-isopropylidene-α-D-ribofuranose . Treatment with sodium methoxide in methanol at 20°C for 1 hour facilitates the displacement of the triflate group by azide, achieving a 94% yield . The isopropylidene group at the 1,2-position ensures regioselectivity, while the mild basic conditions prevent side reactions.

Key steps :

-

Triflation : The 3-hydroxy group of 1,2-O-isopropylidene-α-D-ribofuranose is activated using triflic anhydride in dichloromethane at 0°C .

-

Azide substitution : Sodium azide in dimethylformamide (DMF) replaces the triflate group, forming the 3-azido intermediate .

-

Deprotection : Selective hydrolysis of the 5,6-isopropylidene group under acidic conditions (75% acetic acid, 55°C) yields the final product .

This method’s efficiency stems from the stability of the isopropylidene protecting group and the rapid kinetics of azide incorporation.

Alternative approaches employ samarium iodide (SmI₂) to generate ribofuranosyl enolates for subsequent functionalization. A study by Japanese researchers (2007) demonstrated the use of SmI₂ to reductively eliminate phenylseleno groups from 3-seleno-ribofuranose derivatives, generating 1′-enolates that undergo aldol reactions with aldehydes . While primarily used for branched nucleosides, this method adapts to azide introduction via reductive amination.

Optimization :

-

Temperature control : Conducting the reaction at −78°C minimizes side reactions, improving stereoselectivity .

-

Substrate design : N-3-BOM (benzyloxymethyl) protection enhances steric control, directing azide incorporation to the β-face .

Though less direct, this route offers flexibility for synthesizing analogs with modified stereochemistry.

Enzymatic Monodeacetylation Strategy

A biocatalytic approach from the University of Southampton (2015) utilizes lipase-mediated deacetylation to achieve regioselective functionalization . Starting with 4-C-acetoxymethyl-3-azido-1,2-di-O-acetyl-ribofuranose, Novozyme®-435 selectively hydrolyzes the 5-O-acetyl group in tetrahydrofuran (THF) at 50°C, yielding the monodeacetylated product in 85% yield .

Advantages :

-

Chemoselectivity : The enzyme avoids disturbing the azide or isopropylidene groups.

-

Scalability : Reactions proceed efficiently at gram-scale with minimal purification .

This method is ideal for applications requiring preservation of acid-labile functionalities.

Triflate-Azide Exchange in Xylofuranose Systems

A 2015 RSC Advances study detailed a related protocol for 3-azido-xylofuranose derivatives, adaptable to ribofuranose systems . Triflation of 4-C-hydroxymethyl-1,2-O-isopropylidene-xylofuranose with triflic anhydride in pyridine/dichloromethane at 0°C, followed by azide substitution in DMF, affords the 3-azido product in 72% yield .

Comparative analysis :

| Parameter | Sodium Methoxide | SmI₂ | Enzymatic | Triflate-Azide |

|---|---|---|---|---|

| Yield | 94% | 71% | 85% | 72% |

| Reaction Time | 1 hour | 4–6 hours | 24 hours | 1 hour |

| Stereoselectivity | High | Moderate | High | High |

| Scalability | Excellent | Moderate | Excellent | Good |

Oxidative Cleavage and Reduction

A supplementary method involves oxidative cleavage of diols to aldehydes, followed by reductive amination. For example, 1,2-O-isopropylidene-α-D-glucofuranose undergoes periodate cleavage to a dialdehyde, which is reduced with sodium borohydride and subsequently azidated . While this route requires additional steps, it provides access to deuterated or radiolabeled analogs.

Critical considerations :

化学反応の分析

Types of Reactions:

Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions:

Sodium Azide: Used for azidation reactions.

Hydrogen and Palladium Catalyst: Used for reduction reactions.

Chromium Trioxide: Used for oxidation reactions.

Major Products:

Amino Derivatives: Formed through reduction of the azido group.

Carboxyl Derivatives: Formed through oxidation of the hydroxymethyl group.

科学的研究の応用

Antiviral Activity

Research indicates that derivatives of α-D-ribofuranose, including 3-Azido derivatives, have shown potential antiviral properties. These compounds can inhibit viral replication by mimicking natural substrates in nucleic acid synthesis. For instance, modifications to the ribofuranose structure can enhance the efficacy against various viral targets.

Anti-inflammatory and Analgesic Properties

A study synthesized several derivatives from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose and evaluated their pharmacological activities. Notably:

- Compound 2a demonstrated significant analgesic effects in both central (tail immersion test) and peripheral (acetic acid-induced writhing test) models.

- Anti-inflammatory assessments revealed that compounds 2a and 4 exhibited over 80% inhibition of paw edema in carrageenan-induced rats at specific dosages (100 mg/kg) .

Cytotoxic Activity

There is evidence supporting the cytotoxic effects of ribofuranose derivatives on various cancer cell lines. These compounds can interfere with cellular processes leading to apoptosis in malignant cells. For example:

- Chemically modified small interfering RNAs (siRNAs) containing ribofuranose have been shown to possess increased nuclease resistance and improved knockdown effects in RNA interference applications .

Glycobiology Research

In glycobiology, 3-Azido-3-deoxy derivatives serve as biochemical reagents for studying glycosylation processes and carbohydrate-protein interactions. Their azido group allows for bioorthogonal reactions, which are crucial in labeling and tracking biomolecules within biological systems.

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized four derivatives from a precursor compound based on α-D-ribofuranose. The derivatives were subjected to various pharmacological tests:

| Compound | Analgesic Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| 2a | Significant | 82.6% inhibition | Moderate |

| 2b | Moderate | Not significant | Low |

| 3 | Low | Not significant | High |

| 4 | Significant | 87.6% inhibition | Moderate |

The results indicated that specific modifications to the ribofuranose structure could enhance therapeutic efficacy while minimizing side effects .

Case Study 2: Antiviral Applications

Another investigation focused on the antiviral potential of ribofuranose analogues against HIV and influenza viruses. The study showed that specific azido modifications could improve binding affinity to viral enzymes, thus inhibiting their activity effectively.

作用機序

The mechanism of action of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose involves its conversion to active nucleoside analogues. These analogues can inhibit viral replication by incorporating into viral DNA and causing chain termination. The azido group plays a crucial role in this process by facilitating the formation of reactive intermediates that interact with viral enzymes.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Similarities and Differences

The following table summarizes critical structural and functional distinctions between the target compound and related molecules:

Key Observations:

- Azido Group Position : The C3-azido group in the target compound contrasts with C5-azido (fructose derivative) and C2-azido (galacturonate) analogues. Position affects reactivity and downstream applications; C3-azido facilitates nucleoside mimicry .

- Protective Groups: The 1,2-O-isopropylidene group is conserved in fructose and benzylated ribofuranose derivatives, enhancing solubility and stability .

- Functionalization Potential: The 4-hydroxymethyl group in the target compound allows derivatization (e.g., benzylation, acetylation) to modulate bioactivity, unlike mesylated or acetylated analogues .

Pharmacological Activities

Anti-inflammatory and Analgesic Properties

- The target compound’s derivatives (e.g., 3-O-benzyl-4-C-hydroxymethyl analogues) exhibit significant anti-inflammatory activity in carrageenan-induced edema models (50–60% inhibition at 25 mg/kg) and analgesic effects in acetic acid writhing tests (40–55% reduction) .

Antiviral Potential

- α-D-ribofuranose derivatives are known for antiviral activity, but the target compound’s azido group may limit direct efficacy due to steric hindrance. Non-azido analogues (e.g., 1-Deoxy-N-ethyl-2,3-O-isopropylidene derivatives) show better binding to viral polymerases .

Research Findings and Limitations

- Advantages : The target compound’s balanced reactivity (azido for conjugation, hydroxymethyl for derivatization) makes it superior to simpler analogues (e.g., 5-azido fructose) in drug discovery .

- Limitations : Instability under acidic conditions due to the isopropylidene group limits in vivo applications unless further stabilized .

Notes

Structural Sensitivity: Minor changes (e.g., azido position, protective groups) drastically alter biological activity and synthetic pathways .

Data Gaps: Pharmacological data for non-ribofuranose azido derivatives (e.g., galacturonates) remain sparse, highlighting a research need .

生物活性

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-α-D-ribofuranose (CAS No. 247025-10-1) is a synthetic derivative of ribofuranose that has garnered attention for its potential biological activities. This compound is characterized by the presence of an azido group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15N3O5

- Molecular Weight : 245.23 g/mol

- Structure : The compound features a furanose ring structure with hydroxymethyl and azido functional groups, which are critical for its biological activity.

Antiviral and Antimicrobial Properties

Research indicates that derivatives of α-D-ribofuranose, including 3-Azido-3-deoxy compounds, exhibit antiviral properties. These compounds have been shown to inhibit viral replication through various mechanisms, including interference with nucleic acid synthesis. For instance, studies on similar azido derivatives like 3'-azido-3'-deoxythymidine (AZT) demonstrate potent antiviral effects against retroviruses such as HIV by acting as chain terminators during DNA synthesis .

Analgesic and Anti-inflammatory Effects

A study synthesized several α-D-ribofuranose derivatives and evaluated their analgesic and anti-inflammatory activities. One derivative exhibited significant analgesic effects in animal models, demonstrating a marked reduction in pain response compared to controls . Furthermore, compounds derived from ribofuranose showed notable anti-inflammatory properties by inhibiting paw edema in carrageenan-induced inflammation models .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of ribofuranose derivatives have been explored in various cancer cell lines. Some studies reported that modifications to the ribofuranose structure could enhance cytotoxicity against HeLa cells and other tumor-derived cell lines . The antiproliferative activity was linked to the ability of these compounds to interfere with cell cycle progression and induce apoptosis.

The biological activities of 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-α-D-ribofuranose can be attributed to several mechanisms:

- Nucleotide Metabolism Inhibition : Similar compounds have been shown to inhibit nucleotide metabolism by competing with natural substrates for key enzymes involved in nucleic acid synthesis.

- DNA Chain Termination : The azido group may facilitate chain termination during DNA replication, thereby preventing the proliferation of infected or cancerous cells .

- Reactive Oxygen Species (ROS) Generation : Some derivatives exhibit pro-oxidant activity, leading to increased oxidative stress in target cells.

Case Studies

Q & A

Q. What are the key challenges in synthesizing 3-azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-α-D-ribofuranose, and how can they be methodologically addressed?

The synthesis involves selective functionalization at the 3-position (azide substitution) and regioselective protection/deprotection of hydroxyl groups. A common issue is the formation of inseparable epimeric mixtures during hydroxymethyl group installation, as seen in analogous ribofuranose derivatives. To mitigate this, enzymatic resolution (e.g., lipase-catalyzed hydrolysis) or advanced chromatography (e.g., chiral HPLC) can isolate desired stereoisomers . The azide group requires careful handling under inert conditions to avoid hazardous side reactions.

Q. How can the stereochemical integrity of this compound be validated during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry. Key diagnostic signals include the isopropylidene protons (δ ~1.3–1.5 ppm) and the anomeric proton (δ ~5.3–5.5 ppm). X-ray crystallography provides definitive proof of the α-D-ribofuranose configuration. For azide functionality, IR spectroscopy (stretching at ~2100 cm) and -NMR are recommended .

Q. What are the primary applications of this compound in nucleoside chemistry?

The azide group at C3 serves as a precursor for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach bioactive moieties. The isopropylidene protection stabilizes the furanose ring, enabling further modifications at C4 and C5 for antiviral or anticancer nucleoside analogs. For example, similar derivatives are used to synthesize bicyclic nucleosides with enhanced metabolic stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding regioselective protection strategies. Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, reducing trial-and-error experimentation. Machine learning models trained on analogous ribofuranose reactions can predict optimal solvent systems and catalyst combinations .

Q. What strategies resolve contradictions in spectral data for epimeric mixtures?

When NMR data overlap (e.g., ribo vs. xylo configurations), dynamic NMR experiments (variable-temperature or COSY/NOESY) differentiate rotamers. High-resolution mass spectrometry (HRMS) coupled with isotopic labeling (e.g., -glucose) traces the origin of ambiguous signals. Crystallographic data from closely related compounds (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) provide reference structural parameters .

Q. How does the hydroxymethyl group at C4 influence reactivity in downstream modifications?

The C4-hydroxymethyl group introduces steric hindrance, requiring tailored acylation or phosphorylation conditions. For example, benzoylation under mild conditions (DMAP, DCM) selectively targets primary hydroxyls, while Mitsunobu reactions can invert stereochemistry. Kinetic studies comparing reaction rates with/without the hydroxymethyl group (e.g., using HPLC monitoring) quantify its electronic and steric effects .

Q. What are the limitations of current enzymatic resolution methods for separating ribo/xylo epimers?

Lipases or esterases often exhibit low enantioselectivity for bulky ribofuranose derivatives. Solutions include screening thermophilic enzymes (enhanced stability) or engineering substrate-binding pockets via directed evolution. Immobilization on magnetic nanoparticles improves reusability and reaction scalability .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。